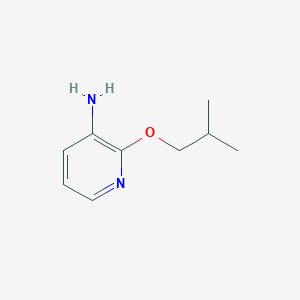

2-(2-Methylpropoxy)pyridin-3-amine

Descripción

Structure and Basic Properties 2-(2-Methylpropoxy)pyridin-3-amine is a pyridine derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the 2-position and an amino group (-NH₂) at the 3-position of the pyridine ring. The molecular formula is inferred as C₉H₁₄N₂O, with a molar mass of 166.22 g/mol (calculated).

For example:

Nitro Reduction: Reduction of a nitro-pyridine intermediate using SnCl₂/HCl, as seen in the synthesis of 4-phenoxy-3-pyridinamine (95% yield) .

Alkoxy Functionalization: Introduction of the 2-methylpropoxy group via nucleophilic substitution, similar to propargyl bromide-mediated alkylation in .

Propiedades

Fórmula molecular |

C9H14N2O |

|---|---|

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

2-(2-methylpropoxy)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |

Clave InChI |

XLUKGIHLIHYYOO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=C(C=CC=N1)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of 2-(2-Methylpropoxy)pyridin-3-amine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(2-Methylpropoxy)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The table below compares 2-(2-Methylpropoxy)pyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on substituents, physicochemical properties, and reported applications.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 2-methylpropoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.0) or phenoxy (logP ~2.8) groups. In contrast, the nitro group in 4-methyl-3-nitropyridin-2-amine introduces polarity but allows for versatile chemical modifications (e.g., reduction to aniline derivatives) .

The target compound’s structure aligns with this pharmacophore but lacks direct evidence . The propargyloxy-benzyl analog in demonstrates utility as a TSPO ligand, highlighting the role of alkoxy groups in target binding .

Synthetic Complexity :

Actividad Biológica

2-(2-Methylpropoxy)pyridin-3-amine is a pyridine derivative characterized by its unique structural features, including a pyridine ring substituted with an amino group and a branched alkoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(2-Methylpropoxy)pyridin-3-amine is CHNO. The compound's structure is depicted as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Alkoxy Group : A branched 2-methylpropoxy group attached to the pyridine ring.

This configuration influences its chemical reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been developed for 2-(2-Methylpropoxy)pyridin-3-amine, allowing for modifications to enhance its biological activity. Common methods include:

- Alkylation of Pyridine Derivatives : Using alkyl halides to introduce the 2-methylpropoxy group.

- Amine Substitution : Employing nucleophilic substitution reactions to attach the amino group at the desired position on the pyridine ring.

Antiproliferative Effects

Recent studies have indicated that 2-(2-Methylpropoxy)pyridin-3-amine exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cells. The results suggest that this compound may induce apoptosis through mechanisms involving:

- Poly(ADP-ribose) polymerase (PARP) cleavage .

- Activation of caspase pathways , leading to programmed cell death.

Table 1 summarizes the antiproliferative effects observed in different studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| K562 | 15 | PARP cleavage and caspase activation |

| MV4-11 | 12 | Inhibition of cell proliferation |

Binding Affinity Studies

Interaction studies reveal that 2-(2-Methylpropoxy)pyridin-3-amine has a notable binding affinity for specific biological targets. Preliminary data suggest that it may interact with receptors involved in cell signaling pathways, potentially modulating their activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Breast Cancer :

- Researchers evaluated the effects of 2-(2-Methylpropoxy)pyridin-3-amine on MCF-7 cells, observing a significant decrease in cell viability after treatment over a period of 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

-

Case Study on Leukemia :

- In K562 cells, treatment with the compound resulted in reduced proliferation rates, correlating with increased levels of apoptotic markers. The study emphasized the role of PARP cleavage as a key event in mediating these effects.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-Methylpropoxy)pyridin-3-amine can be influenced by structural modifications. Comparative studies with related compounds have shown that variations in substituents can lead to changes in potency and mechanism of action:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(2-methylpropoxy)pyridin-3-amine | Chlorine substituent at position 5 | Potential antimicrobial |

| 4-(1-Methylpiperidin-4-yl)-pyridin-3-amine | Piperidine ring at position 4 | Neuroprotective properties |

| 3-Amino-5-methylpyridine | Amino and methyl groups on pyridine ring | Anticancer properties |

These findings underline the importance of specific functional groups in determining the biological activity of pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.